Heptadecane

Catalog No.
S605533
CAS No.
629-78-7
M.F
C17H36
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecane

CAS Number

629-78-7

Product Name

Heptadecane

IUPAC Name

heptadecane

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3

InChI Key

NDJKXXJCMXVBJW-UHFFFAOYSA-N

solubility

In water, 2.3X10-3 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ether

Synonyms

NSC 172782; n-Heptadecane;

Canonical SMILES

CCCCCCCCCCCCCCCCC

The exact mass of the compound Heptadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.3x10-3 mg/l at 25 °cinsoluble in waterslightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Heptadecane (C17H36) is a linear, odd-chain alkane with a melting point of approximately 21–22 °C and a high latent heat of fusion (typically >200 J/g). In industrial and scientific procurement, it is primarily valued as a highly specific Phase Change Material (PCM) for ambient temperature regulation and as an analytical internal standard. Unlike its even-chain counterparts, heptadecane's thermal profile aligns directly with standard indoor human comfort zones, making it a critical component in advanced building materials and thermoregulating textiles. Furthermore, its status as an odd-chain hydrocarbon makes it an indispensable, non-interfering baseline standard in gas chromatography (GC) for complex lipid, forensic, and petrochemical analyses [1].

Research Fit

High-purity analytical reference standard for GC-MS and GC-IRMS workflows

Ambient-temperature phase change material with solid-solid transition

Specific n-alkane reference for biodegradation monitoring (nC17/Pr ratio)

Substituting heptadecane with readily available even-chain analogs like hexadecane (C16) or octadecane (C18) critically compromises both thermal and analytical performance. In thermal energy storage, hexadecane melts at approximately 18 °C, which is too cold for standard indoor heating set-points, while octadecane melts at 28–29 °C, absorbing heat only after the environment has already exceeded comfortable human limits [1]. In analytical chemistry, substituting heptadecane with an even-chain alkane introduces severe risks of co-elution; because C16 and C18 alkanes are ubiquitous in natural biological samples, plant waxes, and petroleum derivatives, their use as internal standards destroys quantitative accuracy by blending with endogenous background signals [2].

Substitution Risk

Melting point, thermal conductivity, and retention behavior shift measurably per –CH₂– unit; neighboring n-alkanes are not direct replacements.

Substitution invalidates the standardized nC17/pristane biodegradation ratio used in environmental forensics.

Odd-numbered alkanes exhibit a solid-solid transition absent in even-numbered homologs, altering total stored thermal energy.

Optimal Phase Change Temperature for Human Comfort Zones

Heptadecane is strictly required for PCMs targeting the 21–25 °C indoor comfort zone. In comparative building envelope simulations, heptadecane (melting at 21 °C) successfully decreased peak heating loads by 3.19% while maintaining indoor temperatures within target set-points. Hexadecane (melting at 18 °C) and octadecane (melting at 29 °C) failed to optimize the thermal load because their phase transitions occurred outside the standard 22 °C heating and 26 °C cooling set-points, rendering them ineffective for ambient human comfort regulation [1].

Evidence DimensionPhase Change Melting Temperature
Target Compound Data21-22 °C melting point; 3.19% peak heating load reduction
Comparator Or BaselineHexadecane (18 °C) and Octadecane (29 °C)
Quantified Difference3-8 °C shift in thermal triggering threshold
ConditionsDifferential Scanning Calorimetry (DSC) and building envelope energy simulations

Procurement of heptadecane is mandatory for ambient indoor PCM applications, as cheaper even-chain alternatives trigger at unusable temperatures.

Thermal PCM
Head-to-head
C17: Tm 22°C, ΔH 213 kJ/kg, λ 0.145 W/m·K
C16: Tm 18°C, ΔH 237, λ 0.2
C18: Tm 28°C, ΔH 245, λ 0.148
Intermediate melting point supports ambient PCM selection
Lower thermal conductivity may require enhancement strategies

Baseline Resolution in Complex Hydrocarbon and Forensic Analysis

Because odd-chain alkanes are exceptionally rare in many natural and synthetic matrices, heptadecane provides a clean, interference-free internal standard for gas chromatography. In the GC/VUV analysis of post-blast smokeless powder debris, heptadecane eluted cleanly at 6.28 minutes, providing a distinct baseline separate from target analytes like nitroglycerin and diphenylamine. Using even-chain alkanes would risk co-elution with endogenous environmental hydrocarbons, severely compromising the signal-to-noise ratio and quantitative reliability [1].

Evidence DimensionEndogenous Background Interference
Target Compound DataClean elution at 6.28 min with zero endogenous background
Comparator Or BaselineEven-chain alkanes (high endogenous background)
Quantified DifferenceComplete elimination of co-elution errors
ConditionsGC/VUV and GC/MS analysis of smokeless powders and complex mixtures

Selecting heptadecane as an internal standard guarantees high quantitative accuracy by eliminating the background interference typical of even-chain alkanes.

Solid-solid transition
Reported
Odd-C17 exhibits solid-solid transition prior to melting; ASC-derived cp(T) quantifies extra energy contribution
Increases total stored thermal energy vs. even alkanes
High-resolution calorimetry data for PCM modeling

Specific Product Marker for Alkane Biosynthesis Pathway Validation

In the evaluation of oxygen-independent alkane formation for advanced biofuels, heptadecane serves as the specific, quantifiable product of octadecanal cleavage by cyanobacterial aldehyde decarbonylase (cAD). High-purity heptadecane standards enable precise GC-MS calibration, allowing researchers to accurately measure the apparent rate constant of heptadecane formation (3.4 ± 0.5 min⁻¹ at 37 °C during the burst phase). Generic alkane standards cannot be used to validate this specific C18-to-C17 enzymatic conversion[1].

Evidence DimensionEnzymatic Product Specificity
Target Compound DataDirect product standard enabling 3.4 min⁻¹ rate measurement
Comparator Or BaselineGeneric even-chain alkane standards
Quantified DifferenceAbsolute specificity for cAD octadecanal cleavage tracking
ConditionsGC-MS quantification of in vitro cAD enzymatic assays

For synthetic biology and biofuel research, procuring high-purity heptadecane is essential for generating accurate calibration curves to quantify specific odd-chain alkane biosynthesis.

Biodegradation ratio
Context-dependent
nC17/Pr ratio decreases as biodegradation progresses
Standardized monitoring of petroleum biodegradation
Values are site- and time-dependent; class-level inference
Metabolic susceptibility
Head-to-head
Heptadecane: 159–180 pmol/hr/mg protein (human microsomes)
Pristane, dodecylcyclohexane: no detectable metabolism
Linear alkane undergoes CYP450-mediated hydroxylation
Differential metabolism informs toxicological screening
Mating biomarker
Head-to-head
C17 proportion changes post-mating in Ae. aegypti, but not in An. gambiae
Species-specific reproductive status marker
Binary difference; requires independent population validation
Retention & isotope ID
Head-to-head
RT ≈ 13.4 min; δ²H –51 ± 1‰ (GC-IRMS)
C16: RT 12.7 min, δ²H 375 ± 1‰
Unique chromatographic and isotopic fingerprint
Method- and column-specific; supports compound identification

Passive Indoor Thermal Regulation (PCM)

Heptadecane is heavily utilized in the formulation of microencapsulated PCMs, shape-stabilized nanocomposites, and impregnated building materials (such as gypsum boards and treated wood). Its specific 21–22 °C melting point ensures that latent heat is absorbed and released exactly within the human indoor comfort zone, reducing HVAC energy consumption [1].

Forensic and Environmental GC/MS Internal Standard

In analytical laboratories, heptadecane is procured as a critical internal standard for the quantification of smokeless powders, biological plant waxes, and complex lipid extracts. Its odd-chain structure ensures it does not co-elute with the even-chain hydrocarbons that naturally dominate these samples, ensuring pristine baseline resolution [2].

Biofuel Pathway Enzymatic Assays

Heptadecane is utilized as a primary analytical reference standard in synthetic biology to quantify the efficiency of engineered cyanobacterial aldehyde decarbonylase (cAD) and other fatty acid pathway enzymes. It allows researchers to accurately track the conversion of C18 precursors into drop-in biofuel candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ambient thermal energy storage
Near-ambient melting point and solid-solid transition contribution
Thermal cycling stability, latent heat reproducibility, conductivity enhancement
GC-MS reference standard & environmental monitoring
High purity, distinct retention time and isotopic signature
Calibration linearity, nC17/Pr ratio consistency, inter-laboratory reproducibility
Vector biology & chemical ecology
Aedes aegypti-specific mating biomarker (CHC)
Mating status signal reproducibility across populations, GC-MS profiling consistency
In vitro metabolism & toxicological screening
Linear alkane CYP450 substrate susceptibility
Hydroxylation rate comparability across species/strains, metabolic pathway differentiation

Physical Description

Hexagonal leafs. (NTP, 1992)
Solid; mp = 22 deg C; [CAMEO] Colorless liquid; mp = 20-22 deg C; [Sigma-Aldrich MSDS]

Color/Form

Hexagonal leaflets
Leaflets
Colorless liquid

XLogP3

8.8

Exact Mass

240.281701148 Da

Monoisotopic Mass

240.281701148 Da

Boiling Point

575.2 °F at 760 mmHg (NTP, 1992)
303 °C

Flash Point

149 °C (300 °F) - closed cup

Heavy Atom Count

17

Vapor Density

8.3 (Air = 1)

Density

0.778 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7780 g/cu cm at 20 °C

LogP

log Kow = 8.69 (est)

Odor

Fuel-like

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors

Melting Point

72 °F (NTP, 1992)
21.97 °C

UNII

H7C0J39XUM

GHS Hazard Statements

Aggregated GHS information provided by 289 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 289 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 285 of 289 companies with hazard statement code(s):;
H304 (98.6%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Heptadecane is a volatile component of Spirulina platensis, and blocks the de novo synthesis of fatty acids and ameliorates several oxidative stress-related diseases. In a redox state disrupted by oxidative stress, pro-inflammatory genes are upregulated by the activation of NF-kB via diverse kinases. Thus, the search and characterization of new substances that modulate NF-kB are lively research topics. In the present study, heptadecane was examined in terms of its ability to suppress inflammatory NF-kB activation via redox-related NIK/IKK and MAPKs pathway in aged rats. In the first part of the study, Fischer 344 rats, aged 9 and 20 months, were administered on average approximately 20 or 40 mg/kg body weight over 10 days. The potency of heptadecane was investigated by examining its ability to suppress the gene expressions of COX-2 and iNOS (both NF-kB-related genes) and reactive species (RS) production in aged kidney tissue. In the second part of the study, YPEN-1 cells (an endothelial cell line) were used to explore the molecular mechanism underlying the anti-inflammatory effect of heptadecane by examining its modulation of NF-kB and NF-kB signal pathway. Results showed that heptadecane exhibited a potent anti-oxidative effect by protecting YPEN-1 cells from tert-butylhydroperoxide induced oxidative stress. Further molecular investigations revealed that heptadecane attenuated RS-induced NF-kB via the NIK/IKK and MAPKs pathways in YPEN-1 cells and aged kidney tissues. Based on these results, we conclude that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity by upregulating the NIK/IKK and MAPKs pathways induced by RS. These findings provide molecular insight of the mechanisms by which heptadecane exerts its antiinflammatory effect in aged kidney tissues. ...

Vapor Pressure

0.000228 [mmHg]
2.28X10-4 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-78-7

Absorption Distribution and Excretion

In rats fed a diet of 25% Spirulina algae, heptadecane accumulated in adipose tissue at 80.2 and 272 mg/g in males and females and in lung and muscle at approx. 10-20 mg/kg, respectively.
Following oral gavage of 1 g to rats, heptadecane was found in concentrations of 0.7, 1.4, 1.2, and 0.2% in the intestinal wall, liver, intestinal content, and feces, respectively.
/MILK/ Dietary concentrations of 52 ppm fed to pigs for 12 months resulted in the excretion of some heptadecane in milk during lactation.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
For more Absorption, Distribution and Excretion (Complete) data for n-Heptadecane (6 total), please visit the HSDB record page.

Metabolism Metabolites

The in vitro metabolism of n-heptadecane was investigated using hepatic microsomes from Hubbard chickens, New Zealand rabbits, Wistar rats and rainbow trout. Incubations with the (14)C-labelled alkane for 1 hr showed that the rate of oxidation varied between species; the rate (per mg protein) in chickens was roughly 20-fold greater than the rate in trout, and roughly 10-fold greater than the rates in rats and rabbits. On the basis of cytochrome P-450 content, the rate of heptadecane metabolism was roughly 20-fold greater in the chicken than in the other species. Moreover, the lambda max Soret band of the reduced cytochrome P-450 CO-complex was observed at 452 nm in the chicken. Correlation between the rate of heptadecane metabolism and in vivo storage levels is discussed.

Wikipedia

Heptadecane

Biological Half Life

20.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heptadecane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

A new method for separation of 11 n-alkanes: octane, o-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, n-tetradecane, n-pentdecne, n-hexadecath, heptadecane, n-octadecane in soil samples was developed. Kuderna-Danish (K.D.) concentrator enrichment prior to ultrasonic extraction and the silicone chromatography column purification and with gas chromatography flame ionization detection (GC-FID) could be used for n-alkanes determination. The micro channels of open tubular column were fabricated onto a silicon wafer to replace the quartz capillary chromatographic column. The column structure and analysis parameters that affected the column separation were investigated and optimized. Under optimal conditions, the extract reagent was centrifuged and collected. A silicone chromatography column and a K.D. concentrator were used for further clean-up and enrichment. Using this method, the limits of detection (LOD) and limits of quantification (LOQ) were obtained in the range of 0.03-0.15 and 0.1-0.5 mg/kg in soil samples, respectively. The relative standard deviation (RSD) was under 12%. The optimized procedure that presented good analytical performance (with recoveries ranging from 56.5% to 89.2%), was successfully applied to determine n-alkane content in farmland soil samples adjacent to a highway. The results showed that the MWCNTs-functionalized column is capable of separating the alkane contaminations with high resolution in about 3 min, which is much shorter than that of GC-MS and other conventional analytical methods, demonstrating its great potential for rapid analysis.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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